

TS 155-2 CAS number and molecular weight

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B15564401

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An In-depth Technical Guide to **TS 155-2** (JBIR-100)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known by its synonym JBIR-100, is a macrocyclic lactone natural product produced by soil-dwelling *Streptomyces* species. Its primary reported bioactivity is the inhibition of thrombin-stimulated calcium entry into cells, suggesting its potential as a modulator of cellular signaling pathways dependent on calcium influx. This technical guide provides a comprehensive overview of the known physicochemical properties of **TS 155-2**, alongside a discussion of the general experimental methodologies relevant to its mechanism of action. Due to a lack of specific published protocols for **TS 155-2**'s effect on mammalian calcium signaling, this guide outlines a generalized approach for investigating the inhibition of thrombin-stimulated calcium influx and explores the potential signaling pathways involved.

Physicochemical Properties

A summary of the key physicochemical data for **TS 155-2** is presented in Table 1. Notably, there is a discrepancy in the reported CAS Registry Number, with different suppliers listing either 1314486-37-7 or 303009-07-6. Researchers should verify the CAS number associated with their specific compound source.

Table 1: Physicochemical Data for **TS 155-2** (JBIR-100)

Property	Value	Source(s)
Synonym	JBIR-100	[1]
CAS Number	1314486-37-7 or 303009-07-6	[1]
Molecular Formula	C ₃₉ H ₆₀ O ₁₁	[1]
Molecular Weight	~704.9 g/mol	[1]
Class	Macrocyclic Lactone	[1]
Source	Streptomyces species	[1]
Reported Bioactivity	Inhibitor of thrombin-stimulated calcium entry	[1]

Biological Activity and Mechanism of Action

TS 155-2 is reported to be an inhibitor of calcium entry into cells following stimulation by thrombin.[1] Thrombin is a serine protease that plays a crucial role in the coagulation cascade and can also activate cells, such as platelets and endothelial cells, by cleaving and activating Protease-Activated Receptors (PARs). This activation typically leads to an increase in intracellular calcium concentration ([Ca²⁺]_i) through a biphasic process: an initial release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), followed by a sustained influx of extracellular Ca²⁺ through plasma membrane channels.

The precise molecular target of **TS 155-2** within this signaling cascade has not been fully elucidated in publicly available literature. However, its action of inhibiting calcium entry suggests a potential interaction with plasma membrane calcium channels that are activated downstream of PAR activation.

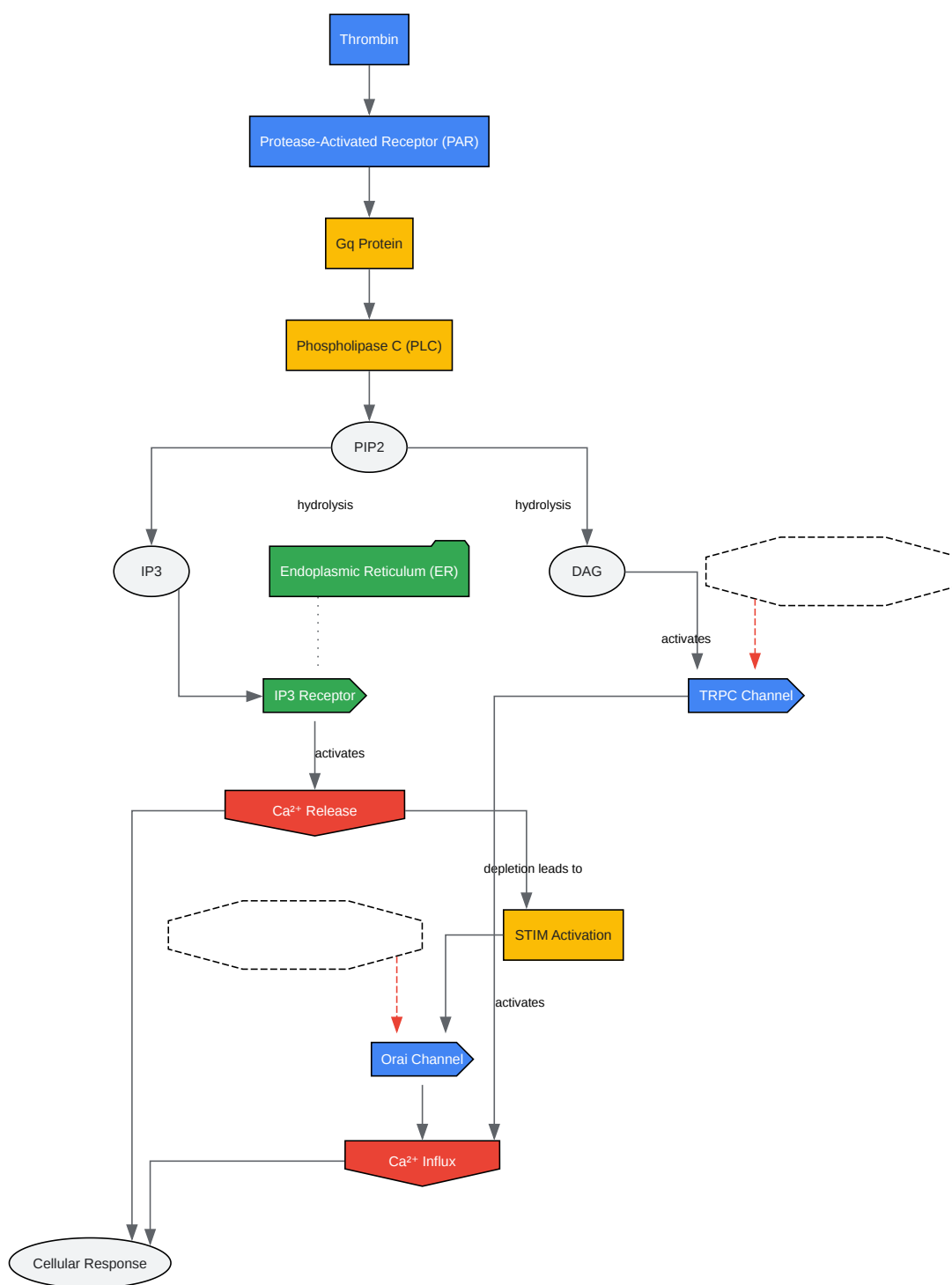
Potential Signaling Pathways

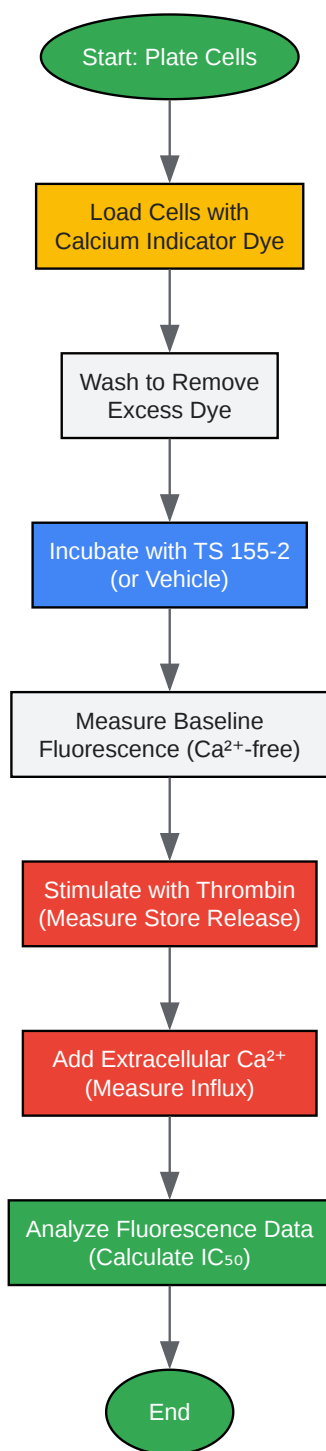
The influx of extracellular calcium following thrombin stimulation can be mediated by several types of channels, including Store-Operated Calcium Entry (SOCE) channels and members of the Transient Receptor Potential Canonical (TRPC) family.

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores is sensed by Stromal Interaction Molecule (STIM) proteins located in the ER membrane. Upon sensing low Ca^{2+} levels, STIM proteins translocate to ER-plasma membrane junctions where they interact with and activate Orai calcium channels in the plasma membrane, leading to Ca^{2+} influx.[2][3][4][5]

TRPC Channels: Some TRPC channels are thought to be activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activation which is a key event downstream of PAR stimulation.[6][7][8] These channels can contribute to the sustained calcium influx.

A hypothetical signaling pathway illustrating the potential points of inhibition by **TS 155-2** is depicted in the following diagram.





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